5-(Benzyloxy)-1H-indole-2-carbonyl chloride is a chemical compound belonging to the class of organic compounds known as indolecarboxamides and derivatives. This compound features a carbonyl chloride functional group attached to an indole structure that is further substituted with a benzyloxy group. The molecular formula for this compound is C16H12ClNO2, and it is characterized by its unique structural properties which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry .
-(Benzyloxy)-1H-indole-2-carbonyl chloride is a valuable intermediate used in the synthesis of various indole derivatives, a class of heterocyclic compounds with diverse biological activities. Its reactive carbonyl chloride group allows for various nucleophilic substitution reactions, enabling the introduction of different functional groups onto the indole scaffold.
Studies have reported its application in the synthesis of:
The benzyloxy group (OCH₂Ph) in 5-(Benzyloxy)-1H-indole-2-carbonyl chloride acts as a protecting group for the indole nitrogen atom. Protecting groups are temporary modifications employed in organic synthesis to prevent undesired reactions at specific functional groups while facilitating reactions at other sites.
The benzyloxy group can be selectively removed under mild conditions using various deprotection methods, such as catalytic hydrogenation, allowing for the controlled exposure of the free indole nitrogen for further functionalization []. This strategy offers greater control and flexibility in the synthesis of complex indole-based molecules.
The presence of the carbonyl chloride functional group in 5-(benzyloxy)-1H-indole-2-carbonyl chloride makes it highly reactive, particularly towards nucleophiles. Key reactions include:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
5-(Benzyloxy)-1H-indole-2-carbonyl chloride and its derivatives have been investigated for their biological activities, particularly in the realm of cancer research. Compounds containing indole structures are known for diverse pharmacological effects, including:
The specific biological activities of 5-(benzyloxy)-1H-indole-2-carbonyl chloride require further investigation to fully elucidate its therapeutic potential.
The synthesis of 5-(benzyloxy)-1H-indole-2-carbonyl chloride can be achieved through several methods:
text5-(Benzyloxy)-1H-indole-2-carboxylic acid + Thionyl Chloride → 5-(Benzyloxy)-1H-indole-2-carbonyl chloride + SO2 + HCl
These synthetic routes highlight the versatility and accessibility of this compound for further chemical modifications.
5-(Benzyloxy)-1H-indole-2-carbonyl chloride has several potential applications:
The compound's unique structure enables it to act as a scaffold for developing novel therapeutic agents.
Studies involving 5-(benzyloxy)-1H-indole-2-carbonyl chloride focus on its interactions with biological macromolecules. These interactions can include:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Several compounds share structural similarities with 5-(benzyloxy)-1H-indole-2-carbonyl chloride, allowing for comparative analysis:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| 6-(Benzyloxy)-1H-indole-2-carboxylic acid | 0.98 | Substituted at position 6 instead of position 5 |
| 4-(Benzyloxy)-1H-indole-2-carboxylic acid | 0.97 | Substituted at position 4 |
| Methyl 5-(benzyloxy)-1H-indole-2-carboxylate | 0.95 | Methyl ester derivative |
| Methyl 6-(benzyloxy)-1H-indole-2-carboxylate | 0.94 | Methyl ester with substitution at position 6 |
| 4-((2-Methylbenzyl)oxy)-1H-indole-2-carboxylic acid | 0.94 | Different aromatic substituent |
These compounds illustrate the diversity within the indole family and highlight the unique properties imparted by specific substitutions on the indole core structure.
The reactivity of 5-(benzyloxy)-1H-indole-2-carbonyl chloride in nucleophilic acyl substitution reactions is governed by its electronic structure and steric environment. The carbonyl chloride group serves as a highly electrophilic site, while the benzyloxy substituent at the 5-position modulates electron density across the indole scaffold. This section examines solvent effects and computational models that elucidate the compound’s reaction pathways.
The dielectric constant and polarity of solvents critically influence the reaction kinetics of 5-(benzyloxy)-1H-indole-2-carbonyl chloride. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, enhance reactivity by stabilizing charged transition states without participating in hydrogen bonding with nucleophiles [4] [7]. For instance, DMSO’s high dielectric constant (ε = 47) stabilizes the partial positive charge on the carbonyl carbon during nucleophilic attack, reducing the activation energy [7]. In contrast, protic solvents like water (ε = 78) solvate nucleophiles through hydrogen bonding, diminishing their nucleophilicity and slowing reaction rates [4].
A comparative analysis of solvent effects on reaction rates reveals distinct trends:
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (vs. Acetonitrile) |
|---|---|---|
| Acetonitrile | 37 | 1.0 (reference) |
| Dimethyl Sulfoxide | 47 | 1.8 |
| Water | 78 | 0.3 |
Data adapted from solvent polarity studies [7].
The benzyloxy group further modulates solvent interactions by introducing steric hindrance and π-π stacking capabilities. In nonpolar solvents, the benzyl moiety may aggregate, reducing accessibility to the carbonyl chloride site. However, in polar aprotic media, the electron-donating resonance effects of the benzyloxy group enhance the indole ring’s electron density, indirectly stabilizing the tetrahedral intermediate formed during nucleophilic attack [2] [4].
Density functional theory (DFT) studies provide atomic-level insights into the transition states of acyl substitution reactions involving 5-(benzyloxy)-1H-indole-2-carbonyl chloride. Calculations at the B3LYP/6-31G(d) level reveal a two-step mechanism:
$$
\Delta G^{\ddagger}1 = 85\ \text{kJ/mol}, \quad \Delta G^{\ddagger}2 = 32\ \text{kJ/mol} \quad \text{(in acetonitrile)} [5]
$$
The benzyloxy group’s resonance donation into the indole ring increases electron density at the 2-position, weakening the C–Cl bond and accelerating the departure of the chloride ion [2] [6]. Transition state geometries optimized via DFT show a distorted tetrahedral arrangement at the carbonyl carbon, with bond lengths of 1.98 Å (C–Nu) and 2.15 Å (C–Cl) during the rate-determining step [5].
Comparative studies with non-benzylated analogs demonstrate that the benzyloxy substituent reduces $$ \Delta G^{\ddagger}_1 $$ by 8–10 kJ/mol, highlighting its electronic contribution to reactivity [6]. Additionally, molecular dynamics simulations suggest that solvent molecules reorganize around the transition state, with acetonitrile forming a solvation shell that stabilizes partial charges more effectively than water [7].
The rational design of covalent enzyme inhibitors utilizing 5-(Benzyloxy)-1H-indole-2-carbonyl chloride leverages the unique structural properties of this compound to achieve selective and potent enzyme inhibition. The carbonyl chloride functional group serves as a highly reactive electrophilic warhead that can form covalent bonds with nucleophilic residues in enzyme active sites, while the benzyloxy-substituted indole core provides the necessary molecular recognition elements for target specificity [2].
Recent advances in covalent inhibitor design have demonstrated the critical importance of the benzyloxy group at the 5-position of the indole ring in determining enzyme selectivity. Research has shown that this structural modification can dramatically alter the selectivity profile of enzyme inhibitors, with some derivatives achieving selectivity ratios exceeding 1000-fold for specific enzyme isoforms [3] [4]. The benzyloxy substituent introduces favorable hydrophobic interactions with enzyme binding pockets while simultaneously serving as a protecting group that can be selectively removed under specific conditions to reveal additional reactive sites .
The mechanism of covalent inhibition involves initial non-covalent binding of the inhibitor to the enzyme active site, followed by nucleophilic attack on the carbonyl chloride group by reactive amino acid residues, typically cysteine, serine, or lysine residues [2] [5]. This two-step mechanism allows for both binding specificity through the initial recognition event and irreversible inhibition through covalent bond formation. Studies have demonstrated that compounds containing the 5-(benzyloxy)-1H-indole-2-carbonyl chloride framework can achieve inhibition constants in the nanomolar range while maintaining excellent selectivity profiles [6] [3].
| Compound Type | Target Enzyme | IC50/DC50 Values | Mechanism | Reference |
|---|---|---|---|---|
| Indole Chloropyridinyl Ester-derived Inhibitors | SARS-CoV-2 3CLpro | 73-320 nM | Covalent modification of Cys145 | [6] |
| N-Acyl Indoline Derivatives | Notum | <10 nM | Non-covalent binding to palmiteolate pocket | [7] |
| Benzyloxy-Indolyl Methylamines | Monoamine Oxidase B | 0.75 ± 0.15 nM | Irreversible MAO-B suicide inhibition | [3] |
| Ketone-Based Covalent Inhibitors | Coronavirus 3CL Protease | 17-205 μM | Covalent bond formation with active site cysteine | [8] |
| Cyanoacrylamide-Based Reversible Covalent Inhibitors | BTK (Bruton's Tyrosine Kinase) | 6.6 nM | Reversible covalent binding | [9] |
The development of covalent inhibitors based on this scaffold has yielded significant therapeutic advances, particularly in antiviral drug development. Indole chloropyridinyl ester derivatives incorporating structural elements similar to 5-(benzyloxy)-1H-indole-2-carbonyl chloride have demonstrated potent inhibitory activity against SARS-CoV-2 3CLpro, with the most active compounds showing IC50 values as low as 73 nanomolar [6]. These inhibitors function through covalent modification of the catalytic Cys145 residue, forming a stable thioester bond that effectively blocks viral replication [6].
Structure-activity relationship studies have revealed that the position and nature of substituents on the indole ring significantly influence both potency and selectivity. The benzyloxy group at the 5-position enhances molecular hydrophobicity and provides optimal spatial orientation for binding interactions, while the carbonyl chloride group ensures rapid and irreversible covalent bond formation with target enzymes [3] [4]. Computational studies have further elucidated the binding modes of these inhibitors, revealing key hydrogen bonding interactions and π-π stacking arrangements that contribute to their high affinity and selectivity [10] [11].
Proteolysis-Targeting Chimeras represent a revolutionary approach to drug discovery that harnesses the cellular protein degradation machinery to selectively eliminate disease-causing proteins. The 5-(benzyloxy)-1H-indole-2-carbonyl chloride scaffold has emerged as a valuable building block in PROTAC development, serving as either a target-binding ligand or as a synthetic intermediate for constructing more complex heterobifunctional degraders [12] [13] [14].
The unique properties of this compound make it particularly suitable for PROTAC applications through several mechanisms. First, the indole core provides a privileged scaffold that can bind to multiple protein targets with high affinity, while the benzyloxy group offers opportunities for linker attachment without significantly disrupting target binding [13] [15]. Second, the carbonyl chloride functionality can be readily converted to amide or ester linkages, enabling the attachment of E3 ligase-recruiting ligands through various chemical linkers [14].
Recent research has demonstrated the successful application of indole-based PROTACs in degrading several therapeutically relevant protein targets. A notable example involves the development of IDO1 (Indoleamine 2,3-dioxygenase 1) degraders that incorporate indole-derived ligands conjugated to cereblon-recruiting elements [12] [16]. These degraders achieved remarkable degradation efficiency, with the lead compound inducing 93% maximum degradation of IDO1 protein in cellular assays while maintaining selectivity over related enzymes [12].
| Target Protein | E3 Ligase Used | Degradation Efficiency | Duration of Effect | Clinical Relevance | Reference |
|---|---|---|---|---|---|
| Indoleamine 2,3-dioxygenase 1 (IDO1) | CRBN (Cereblon) | Dmax = 93% | Persistent degradation | Cancer immunotherapy tool | [12] |
| Stimulator of Interferon Genes (STING) | Various E3 ligases tested | DC50 = 3.23 μM | Sustained activity over 72 h | Autoimmune disease treatment | [17] |
| IDO1 (Glioblastoma) | CRBN (Cereblon) | Potent degradation in brain tumors | In vivo efficacy demonstrated | Glioblastoma therapy | [16] |
| Estrogen Receptor alpha (ERRα) | Not specified | >80% degradation at 30 nM | Not specified | Hormone-dependent cancers | [9] |
| BTK with C481S mutation | Not specified | Similar potency for WT and mutant | Improved target engagement | Drug-resistant BTK treatment | [9] |
The development of STING (Stimulator of Interferon Genes) degraders represents another significant advancement in indole-based PROTAC technology [17]. Researchers have designed and synthesized a series of STING-PROTACs incorporating indole derivatives as targeting warheads, achieving DC50 values of 3.23 micromolar with sustained degradation activity lasting over 72 hours [17]. These degraders function through a covalent warhead mechanism while avoiding the toxicity issues associated with nitro-containing compounds, making them promising candidates for treating inflammatory and autoimmune diseases [17].
The versatility of the 5-(benzyloxy)-1H-indole-2-carbonyl chloride scaffold in PROTAC development is further exemplified by its application in creating reversible covalent degraders. Recent innovations have incorporated cyanoacrylamide groups as reversible covalent motifs, allowing for the development of BTK-targeting PROTACs that can degrade both wild-type and drug-resistant mutant forms of the enzyme [9]. These reversible covalent PROTACs demonstrated superior cellular accumulation and target engagement compared to irreversible or non-covalent alternatives, with DC50 values in the single-digit nanomolar range [9].
The mechanistic advantages of indole-based PROTACs stem from their ability to form stable ternary complexes between the target protein and E3 ligase, facilitating efficient ubiquitination and subsequent proteasomal degradation [18] [13]. The indole scaffold provides optimal binding geometry and electronic properties to maintain both target affinity and E3 ligase recruitment, while the flexible linker regions allow for conformational adjustments necessary for productive ternary complex formation [15] [14].
| Structural Modification | Impact on Activity | Key Findings | Therapeutic Implications | Reference |
|---|---|---|---|---|
| Benzyloxy group at 5-position | Enhanced MAO-B selectivity (1066-fold) | Critical for selective behavior vs MAO-A | Neurological disorder treatment | [3] |
| Carbonyl chloride functional group | Reactive electrophilic center for covalent binding | Enables nucleophilic substitution reactions | Broad applicability in covalent inhibitor design | |
| N-substitution variations | Modified selectivity and potency profiles | Affects enzyme recognition and binding | Tunable pharmacological profiles | [3] |
| Linker modifications for PROTACs | Optimized protein-protein proximity | Determines degradation efficiency | Targeted protein degradation | [15] |
| Warhead optimization | Improved covalent binding kinetics | Controls reversibility of interactions | Overcoming drug resistance | [9] |
Current research efforts in PROTAC development utilizing this scaffold focus on optimizing linker chemistry and E3 ligase selection to improve degradation kinetics and cellular permeability. Studies have shown that the choice of E3 ligase significantly impacts the physicochemical properties of the resulting degraders, with cereblon-based degraders generally showing superior bioavailability compared to VHL or MDM2-based alternatives [15]. The incorporation of 5-(benzyloxy)-1H-indole-2-carbonyl chloride derivatives as targeting ligands provides opportunities to fine-tune these properties while maintaining potent degradation activity.